molecular formula C68H126N2O23 B8083019 GB4

GB4

Cat. No.: B8083019
M. Wt: 1339.7 g/mol
InChI Key: QCHXQNLXKNDTLT-FUYPESHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GB4 is a complex organic compound with a highly intricate structure. This compound is characterized by multiple hydroxyl groups, acetamido groups, and oxane rings, making it a molecule of significant interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GB4 involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the formation of amide bonds. The reaction conditions typically require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization would be essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: GB4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can modify the functional groups and overall structure of the compound.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific pH levels, temperatures, and solvents to achieve the desired transformations.

Major Products: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation reactions may yield carboxylic acids, while reduction reactions could produce alcohols or amines.

Scientific Research Applications

GB4 has a wide range of applications in scientific research. It is used in chemistry for studying complex carbohydrate structures and reactions. In biology, it serves as a model compound for understanding glycoprotein interactions and functions. In medicine, it is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Industrially, it is used in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of GB4 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar compounds to GB4 include other glycosylated amides and complex carbohydrates. These compounds share similar structural features but differ in their specific functional groups and stereochemistry. The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer unique properties and applications.

Biological Activity

GB4, also known as globotetraosylceramide (this compound), is a glycosphingolipid that plays a significant role in various biological processes, including cell signaling and pathogen interactions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, interactions with viruses, and implications in disease processes.

  • Cell Signaling :
    • This compound is involved in the activation of the epidermal growth factor receptor (EGFR) pathway, which is crucial for cell proliferation and survival. Research indicates that this compound promotes ERK activation through its interaction with EGFR, leading to enhanced MAPK signaling in cancer cells .
  • Viral Interactions :
    • Human Parvovirus B19 : this compound acts as a critical factor in the infection process of B19V. While it does not facilitate the initial binding or internalization of the virus, it is essential for post-internalization events that allow viral DNA to enter the nucleus. The interaction between B19V and this compound occurs exclusively under acidic conditions, which modulates the affinity and facilitates endosomal trafficking necessary for infection .

Study on Stx2e Detection Using this compound

A study developed a novel enzyme-linked immunosorbent assay (ELISA) based on this compound to detect Shiga toxin 2e (Stx2e) from E. coli. The assay demonstrated high specificity and sensitivity for Stx2e detection, outperforming traditional methods. The results indicated a linear correlation between Stx2e concentration and absorbance values measured by the this compound-ELISA, showcasing its potential utility in clinical diagnostics .

Interaction with Cancer Cells

Another investigation into this compound's role in cancer biology revealed that it enhances cell proliferation through EGFR signaling pathways. The study provided evidence that targeting this compound may offer therapeutic avenues for cancers reliant on this signaling mechanism .

Data Tables

Study Findings Significance
Stx2e Detection ELISAHigh specificity for Stx2e; linear correlation with concentrationDiagnostic tool for bacterial infections
B19V InteractionEssential for post-internalization steps; pH-dependent bindingInsight into viral entry mechanisms
Cancer Cell ProliferationPromotes ERK activation via EGFRPotential target for cancer therapy

Properties

IUPAC Name

N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-5-[(2R,3R,4S,5S,6R)-4-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tetracosanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H126N2O23/c1-4-6-8-10-12-14-16-18-19-20-21-22-23-24-25-27-29-31-33-35-37-39-52(77)70-46(47(76)38-36-34-32-30-28-26-17-15-13-11-9-7-5-2)44-86-66-59(83)57(81)62(50(42-73)89-66)91-67-60(84)58(82)63(51(43-74)90-67)92-68-61(85)64(55(79)49(41-72)88-68)93-65-53(69-45(3)75)56(80)54(78)48(40-71)87-65/h36,38,46-51,53-68,71-74,76,78-85H,4-35,37,39-44H2,1-3H3,(H,69,75)(H,70,77)/b38-36+/t46-,47+,48+,49+,50+,51+,53+,54-,55-,56+,57+,58+,59+,60+,61+,62+,63-,64-,65-,66+,67-,68+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHXQNLXKNDTLT-FUYPESHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)NC(=O)C)O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H126N2O23
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1339.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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